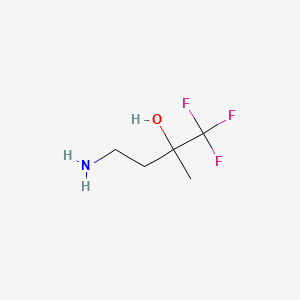

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

Description

Significance of Fluorinated Amino Alcohols in Modern Organic Chemistry

Fluorinated amino alcohols represent a crucial class of compounds in modern organic chemistry due to the profound impact of fluorine on molecular properties. numberanalytics.com The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has made them highly sought-after in drug discovery and development. numberanalytics.com

Overview of the Research Landscape for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

While the broader class of fluorinated amino alcohols has been extensively studied, the specific research landscape for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is more niche, yet expanding. Current research primarily focuses on its synthesis and its potential as a precursor for more complex and biologically active molecules. The synthetic routes to this compound often involve multi-step processes, starting from commercially available fluorinated building blocks.

The primary interest in 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol lies in its potential as a chiral building block. The presence of a stereocenter at the carbon bearing the hydroxyl and methyl groups allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Researchers are exploring its use in the synthesis of novel amino acids, peptide mimics, and heterocyclic compounds with potential therapeutic applications. The interplay of the amino, hydroxyl, and trifluoromethyl groups offers a rich platform for chemical exploration and the development of new synthetic methodologies.

Properties of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol | Not Available | C5H10F3NO | 157.14 |

| (R)-4-Amino-3-fluoro-2-methylbutan-2-ol hydrochloride | 2242580-13-6 | C5H13ClFNO | 157.61 |

| 4-Amino-2-methylbutan-2-ol | Not Available | C5H13NO | 103.16 |

| 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride | 93339-72-1 | C5H11ClF3N | 177.60 |

| (R)-4-Amino-2-methyl-1-butanol | 88390-32-3 | C5H13NO | 103.16 |

| 2-Amino-1-butanol | 96-20-8 | C4H11NO | 89.14 |

| 4-Amino-1-butanol (B41920) | 13325-10-5 | C4H11NO | 89.14 |

| 4-Amino-2-hydroxymethyl-1-butanol | Not Available | C5H13NO2 | 119.16 |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,1,1-trifluoro-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-4(10,2-3-9)5(6,7)8/h10H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNLXDMMMJEFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267305 | |

| Record name | 4-Amino-1,1,1-trifluoro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911060-86-1 | |

| Record name | 4-Amino-1,1,1-trifluoro-2-methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911060-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,1,1-trifluoro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Studies of 4 Amino 1,1,1 Trifluoro 2 Methylbutan 2 Ol

Reactivity of the Amino and Hydroxyl Functionalities

The unique structural arrangement of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, with a primary amine and a sterically hindered tertiary alcohol, alongside an electron-withdrawing trifluoromethyl group, dictates its chemical behavior. These features allow for selective reactions and modifications at either the nitrogen or oxygen atom.

The hydroxyl group in 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is tertiary, which inherently presents steric hindrance to reactions. Furthermore, the adjacent electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the oxygen atom. Consequently, reactions involving the hydroxyl group, such as etherification or esterification, typically require more forcing conditions or specific catalytic activation compared to less hindered, non-fluorinated alcohols. While the hydroxyl group can act as a nucleophile, its reactivity is considerably modulated by these electronic and steric factors.

The primary amino group is a versatile functional handle for a wide array of chemical transformations. As a nucleophile, it can readily participate in reactions such as alkylation, arylation, and acylation. organic-chemistry.org For instance, the amino group can be converted into amides, sulfonamides, or carbamates, which are common strategies for forming stable derivatives or for introducing protecting groups. organic-chemistry.orgtcichemicals.com The nucleophilicity of the amine allows it to react with electrophiles, enabling the construction of more complex molecular architectures.

In multistep syntheses involving bifunctional molecules like 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, the selective protection of one functional group while reacting the other is crucial. wikipedia.org Protecting groups are temporarily attached to a functional group to prevent it from reacting under specific conditions, and they must be removable later in the synthesis without disturbing the rest of the molecule. organic-chemistry.orgchemistrytalk.org

Given the different reactivity profiles of the amino and hydroxyl groups, an orthogonal protection strategy can be employed. The more nucleophilic amino group can be selectively protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for subsequent modification of the less reactive tertiary hydroxyl group. Conversely, the hydroxyl group could be protected as a silyl (B83357) ether, enabling transformations at the amino group. The choice of protecting group depends on its stability to the reaction conditions planned for the other functional group. tcichemicals.com

| Functional Group | Protecting Group Class | Common Examples | Deprotection Conditions |

| Amino (-NH₂) | Carbamates | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) tcichemicals.com |

| Benzyloxycarbonyl (Cbz) | Catalytic hydrogenation tcichemicals.com | ||

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) tcichemicals.com | ||

| Hydroxyl (-OH) | Silyl Ethers | Trimethylsilyl (TMS) | Mild acid or fluoride (B91410) ions wikipedia.org |

| tert-Butyldimethylsilyl (TBDMS) | Acid or fluoride ions (more stable than TMS) tcichemicals.com | ||

| Triisopropylsilyl (TIPS) | Acid or fluoride ions (very stable) tcichemicals.com | ||

| Acetals | Methoxymethyl (MOM) | Acid-catalyzed hydrolysis chemistrytalk.org |

This table presents common protecting groups for amino and hydroxyl functionalities based on established organic chemistry principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 1,1,1 Trifluoro 2 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Analysis

¹H (proton) and ¹³C NMR spectroscopies are fundamental techniques used to map the carbon and hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, distinct signals (resonances) are expected for each chemically non-equivalent proton. Based on the structure, five primary signals would be anticipated. The trifluoromethyl (-CF₃) group, being highly electronegative, would significantly deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting of these signals, caused by spin-spin coupling with neighboring protons, provides information about adjacent groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the presence of the trifluoromethyl group, the signal for the carbon atom bonded to the three fluorine atoms (C1) would appear as a quartet due to ¹J-coupling between carbon and fluorine. The chemical shifts are influenced by the electronegativity of neighboring atoms.

Predicted ¹H and ¹³C NMR Data (Note: Chemical shifts (δ) are predicted and expressed in parts per million (ppm). Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ -C(OH)- | ~1.3 | Singlet (s) | ~25 |

| -CH₂ -CH₂NH₂ | ~1.8 - 2.0 | Multiplet (m) | ~45 |

| -CH₂-CH₂ NH₂ | ~2.8 - 3.0 | Multiplet (m) | ~40 |

| -NH₂ | Variable | Broad Singlet (br s) | - |

| -OH | Variable | Singlet (s) | - |

| C F₃- | - | - | ~125 (quartet) |

| -C (OH)- | - | - | ~70 |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for fluorinated compounds. For 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, all three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of a CF₃ group adjacent to a methylene (B1212753) group. Proton coupling could result in this signal appearing as a triplet, though proton-decoupled spectra are often acquired, which would show a singlet.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. For the target molecule, COSY would show a cross-peak between the protons of the two adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the skeleton, for instance, linking the proton signal around 1.3 ppm to the methyl carbon at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations (typically over 2-3 bonds) between carbon and proton atoms. This is vital for connecting molecular fragments. For example, HMBC would show correlations from the methyl protons to the quaternary carbinol carbon (C2) and the adjacent methylene carbon (C3), confirming the placement of the methyl group.

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

The carbon atom at position 2, bonded to the hydroxyl, methyl, trifluoromethyl-methylene, and amino-ethyl groups, is a chiral center. Therefore, 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol can exist as a pair of enantiomers. Chiral NMR spectroscopy is used to determine the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form transient diastereomeric complexes, which are distinguishable in the NMR spectrum. This results in the splitting of signals for the previously equivalent enantiomers, allowing for the integration and quantification of each.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol (C₅H₁₁F₃NO), the exact mass can be calculated.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₁₂F₃NO⁺ | 172.0944 |

| [M+Na]⁺ | C₅H₁₁F₃NNaO⁺ | 194.0763 |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely include the loss of small neutral molecules such as water (H₂O) from the alcohol, or the loss of the trifluoromethyl group (•CF₃). Cleavage of the carbon-carbon bonds would also produce characteristic fragment ions that could be used to piece together the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Derivatized Compounds

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, with its polar amino and hydroxyl functional groups, is not sufficiently volatile for direct GC-MS analysis. nih.govsigmaaldrich.com To overcome this limitation, chemical derivatization is necessary. This process involves converting the polar N-H and O-H groups into less polar, more volatile moieties, thereby improving chromatographic behavior. sigmaaldrich.com

Common derivatization strategies applicable to this amino alcohol include silylation and acylation. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogens on the amine and alcohol groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com Alternatively, acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) in the presence of fluorinated alcohols can be employed to form perfluoroacyl perfluoroalkyl esters. researchgate.netmdpi.com These fluorinated derivatives are highly electronegative, which can enhance detection sensitivity. mdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols

| Derivatization Method | Reagent | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -OH, -NH2 | tert-butyldimethylsilyl (TBDMS) ether and amine |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | Trifluoroacetyl (TFA) ester and amide |

| Acylation | Heptafluorobutyric Anhydride (HFBA) | -OH, -NH2 | Heptafluorobutyryl (HFB) ester and amide |

Upon successful derivatization and separation by GC, the compound is subjected to mass spectrometry, typically using electron impact (EI) ionization. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For a derivatized 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, fragmentation is predictable. Key fragmentation pathways include alpha-cleavage, which is the breaking of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgwhitman.edu This would result in characteristic ions from the loss of a methyl group or the side chain containing the derivatized amino group. The stable trifluoromethyl group (-CF₃) would heavily influence fragmentation, and its loss would also be a significant pathway. libretexts.org The fragmentation of amino alcohol derivatives often involves the dissociation of the functional groups from the main carbon skeleton. nih.gov

Table 2: Predicted Key Mass Fragments for a TBDMS-Derivatized 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

| Fragment Ion | Description | Potential Origin |

|---|---|---|

| [M-15]+ | Loss of a methyl group (CH₃) | Alpha-cleavage at the tertiary carbon |

| [M-57]+ | Loss of a tert-butyl group (C₄H₉) | Characteristic fragment from TBDMS derivatives |

| [M-69]+ | Loss of a trifluoromethyl group (CF₃) | Cleavage of the C-CF₃ bond |

| [M-CH₂NHTBDMS]+ | Loss of the derivatized aminomethyl side chain | Alpha-cleavage adjacent to the tertiary alcohol |

Other Spectroscopic Methods for Structural Insight

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. vscht.cz An IR spectrum of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol would display characteristic absorption bands corresponding to its various structural features.

The tertiary alcohol's O-H group would produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹. spectroscopyonline.comlibretexts.org The breadth of this peak is due to intermolecular hydrogen bonding. libretexts.org The primary amine (-NH₂) would exhibit two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. pressbooks.publibretexts.org These N-H bands are typically sharper and less intense than the O-H band. libretexts.org

The aliphatic C-H bonds of the methyl and methylene groups would show strong, sharp stretching absorptions in the 2980-2850 cm⁻¹ region. vscht.czlibretexts.org The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band between 1210 and 1100 cm⁻¹. spectroscopyonline.com A key feature would be the very strong and intense absorption bands associated with the C-F stretching of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

| Functional Group | Vibration Mode | Expected Wavenumber (cm-1) | Intensity/Shape |

|---|---|---|---|

| O-H (Tertiary Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Stretching (Asymmetric & Symmetric) | 3500 - 3300 | Medium, Sharp (two bands) |

| C-H (Alkyl) | Stretching | 2980 - 2850 | Strong, Sharp |

| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 | Medium to Strong |

| C-H (Alkyl) | Bending | 1470 - 1350 | Variable |

| C-F (Trifluoromethyl) | Stretching | 1350 - 1100 | Very Strong, Intense |

| C-O (Tertiary Alcohol) | Stretching | 1210 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure (if applicable to the compound or its derivatives)

While a specific crystal structure for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is not prominently available in published literature, the technique is highly applicable for this compound or its derivatives, provided a suitable single crystal can be grown. The analysis of fluorinated amino acids and their derivatives by X-ray crystallography has been crucial in understanding their conformational preferences. nih.gov These studies have shown that the presence and position of fluorine atoms can significantly influence the molecule's structure due to stereoelectronic effects. nih.govnih.gov

If a crystal structure were obtained for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol or a derivative, it would reveal:

The precise spatial orientation of the trifluoromethyl, hydroxyl, amino, and methyl groups.

Intramolecular and intermolecular hydrogen bonding networks involving the amine and hydroxyl groups, which dictate the crystal packing.

The impact of the bulky and highly electronegative trifluoromethyl group on the molecular geometry.

This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or chemical system.

Applications of 4 Amino 1,1,1 Trifluoro 2 Methylbutan 2 Ol in Contemporary Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

Precursors to Trifluoromethylated Amino Acids and Peptidomimetics

One of the most significant applications of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is its use as a precursor for the synthesis of non-proteinogenic α-trifluoromethylated amino acids. These fluorinated amino acids are of great interest in drug discovery as they can be incorporated into peptides to create peptidomimetics with enhanced proteolytic stability and altered conformational preferences. epo.orgwikipedia.org The trifluoromethyl group can act as a bioisostere for proteinogenic amino acid side chains, such as leucine (B10760876) or valine, leading to peptides with modified biological activity. mdpi.com

The synthesis of trifluoromethylated amino acids from this building block typically involves the oxidation of the primary amino group to a carboxylic acid or a related functional group that can be further elaborated. The presence of the trifluoromethyl group can influence the reactivity of adjacent functional groups, a factor that must be considered in the synthetic design.

Table 1: Examples of Trifluoromethylated Amino Acids Derived from 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol Analogs

| Precursor | Target Amino Acid | Synthetic Strategy | Reference |

|---|---|---|---|

| (S)-2-Amino-4,4,4-trifluorobutanoic acid precursor | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base | mdpi.com |

Note: Data presented is for analogous compounds due to a lack of specific literature on 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol.

Role in the Synthesis of Fluorine-Containing Heterocycles

Fluorine-containing heterocycles are a prominent class of compounds in pharmaceuticals and agrochemicals. The unique properties imparted by fluorine can enhance biological activity and improve pharmacokinetic profiles. 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol can serve as a key intermediate in the synthesis of various heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form rings, with the trifluoromethyl group being incorporated into the final heterocyclic scaffold.

For instance, the amino alcohol functionality can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct nitrogen- and oxygen-containing heterocycles. The reaction pathways can be directed to form a variety of ring sizes and substitution patterns, depending on the reaction conditions and the nature of the other reactants.

Integration into Advanced Pharmaceutical Intermediates

The structural motifs present in 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol are highly desirable in the design of modern pharmaceuticals. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The introduction of a trifluoromethyl group can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.

Utilization in Stereocontrolled Synthetic Methodologies

Beyond its role as a structural component, the chiral nature of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol allows for its use as a controller of stereochemistry in asymmetric reactions.

As a Chiral Auxiliary or Ligand in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. Chiral amino alcohols are a well-established class of auxiliaries. mdpi.comwikipedia.org 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol possesses the necessary features to function as a chiral auxiliary, with the amino and hydroxyl groups providing points of attachment to a substrate. The stereocenter of the auxiliary then directs the approach of reagents to the substrate, leading to the preferential formation of one stereoisomer.

Furthermore, chiral amino alcohols can act as ligands for metal catalysts in a wide range of asymmetric transformations. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral metal complex can then catalyze reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions with high levels of enantioselectivity. The trifluoromethyl group in 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol can influence the electronic properties and steric bulk of the resulting ligand, which can have a significant impact on the efficiency and selectivity of the catalyst.

Table 2: Application of Chiral Amino Alcohols as Auxiliaries and Ligands in Asymmetric Synthesis

| Chiral Amino Alcohol Type | Transformation | Role | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Pseudoephenamine | Asymmetric alkylation | Chiral Auxiliary | High diastereoselectivities | nih.gov |

| Trifluoromethylated Amino Alcohols | Enantioselective Reformatsky Reaction | Chiral Ligand | Up to 86% ee | N/A |

Note: Data presented is for analogous compounds due to a lack of specific literature on 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol.

Influence on Diastereoselectivity and Enantioselectivity in Subsequent Reactions

When incorporated into a molecule, the stereocenter of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol can exert a significant influence on the stereochemical outcome of subsequent reactions at other sites within the molecule. This phenomenon, known as substrate-controlled diastereoselectivity, is a powerful tool in organic synthesis for the construction of molecules with multiple stereocenters. The steric bulk and electronic nature of the trifluoromethyl group can play a crucial role in directing the stereochemical course of these reactions.

In reactions where new stereocenters are formed, the existing stereocenter of the 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol moiety can bias the transition state energies, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on a variety of factors, including the nature of the reaction, the reagents used, and the reaction conditions. Similarly, in catalytic enantioselective reactions where this compound is used as a chiral ligand, it directly influences the enantioselectivity of the transformation by creating a chiral pocket around the active site of the catalyst. nih.gov

Development of Fluorinated Analogues with Modified Properties

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. tandfonline.commdpi.com Compounds like 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol serve as chiral synthons that allow for the precise installation of a trifluoromethyl (-CF3) group, a moiety known for its profound impact on molecular properties. wechemglobal.com

Strategic Introduction of Fluoroalkyl Groups

The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of compounds. nih.gov Its introduction into a molecular scaffold is a well-established strategy in drug design to optimize pharmacokinetic profiles. mdpi.com The -CF3 group is highly lipophilic and metabolically stable, often serving to block sites of oxidative metabolism and thereby increasing a drug's half-life. mdpi.comnbinno.com

The use of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol provides a direct route to incorporate the trifluoromethyl group along with amino and hydroxyl functionalities. These functional groups offer versatile handles for further chemical modification, allowing the core structure to be elaborated into more complex target molecules. The presence of the -CF3 group can significantly influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets such as enzymes or receptors. tandfonline.commdpi.com

| Property | Effect of -CF3 Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation (e.g., P450 oxidation). mdpi.com |

| Lipophilicity | Increased | Fluorine is highly electronegative but has low polarizability, contributing to increased lipophilicity which can enhance membrane permeability. tandfonline.commdpi.com |

| Binding Affinity | Can be enhanced | The -CF3 group can participate in favorable interactions with protein binding pockets, including dipole-dipole and hydrophobic interactions, potentially increasing target affinity. wechemglobal.com |

| Acidity/Basicity (pKa) | Modified | As a strong electron-withdrawing group, the -CF3 moiety can lower the pKa of nearby amines, reducing their basicity and altering their ionization state at physiological pH. tandfonline.commdpi.com |

Design of Structurally Diverse Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. science.gov By systematically synthesizing and evaluating a series of related compounds, or analogues, researchers can identify which parts of a molecule are essential for its therapeutic effect. nih.gov 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is an ideal scaffold for generating such a library of derivatives due to its distinct functional groups: a primary amine and a tertiary alcohol.

The primary amine can be readily modified through reactions such as:

Acylation: to form amides with various carboxylic acids.

Alkylation: to introduce different alkyl or aryl substituents.

Reductive amination: to form secondary or tertiary amines.

Sulfonylation: to generate sulfonamides.

The tertiary alcohol can be functionalized via:

Esterification: to form esters.

Etherification: to produce ethers.

Each modification results in a new analogue with altered steric, electronic, and lipophilic properties. Biological testing of these derivatives allows for the construction of a detailed SAR map. For instance, an SAR study might reveal that a specific amide substituent on the amino group dramatically increases potency, while esterification of the hydroxyl group abolishes activity. This information guides the rational design of more potent and selective drug candidates. science.govnih.gov

| Core Scaffold | Modification Site | Reaction Type | Resulting Derivative Class | Property to Investigate |

|---|---|---|---|---|

| 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol | Amino Group (-NH2) | Acylation with R-COOH | Amides | Impact of amide substituent (R) size and electronics on target binding. |

| Reductive Amination with R-CHO | Secondary/Tertiary Amines | Effect of amine substitution on basicity, solubility, and activity. | ||

| Hydroxyl Group (-OH) | Esterification with R-COCl | Esters | Role of the hydroxyl group as a hydrogen bond donor/acceptor. | |

| Etherification with R-X | Ethers | Influence of steric bulk and lipophilicity at the hydroxyl position. |

Through the strategic use of building blocks like 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, chemists can efficiently synthesize novel fluorinated compounds and systematically explore their structure-activity relationships, accelerating the discovery of new and improved therapeutic agents. nih.govnumberanalytics.com

Computational and Theoretical Studies on 4 Amino 1,1,1 Trifluoro 2 Methylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of fluorinated organic molecules. For compounds like 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, these calculations can map out potential energy surfaces, identify stable conformations, and quantify electronic properties that govern chemical behavior.

The conformational landscape of flexible molecules like 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is critical to its properties and interactions. The relative orientation of the amino, hydroxyl, and trifluoromethyl groups is determined by a balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. The gauche effect, often observed in fluorinated compounds, can also influence dihedral angle preferences.

Theoretical studies on similar fluorinated amino alcohols have shown that intramolecular hydrogen bonds, such as between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N) or fluorine atoms (O-H···F), can significantly stabilize certain conformations. nih.gov The strong electronegativity of the trifluoromethyl group influences the acidity of the hydroxyl proton, potentially strengthening such interactions. Computational methods are used to locate all possible conformers (rotamers) and calculate their relative energies to identify the most stable, low-energy structures, or global minima. d-nb.info

Table 1: Representative Theoretical Data for Conformational Analysis of a β-Amino-α-trifluoromethyl Alcohol Note: This table is illustrative, showing typical data obtained from quantum chemical calculations for analogous structures, as specific data for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol is not available.

| Conformer | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| A (Global Minimum) | 65.2 | 0.00 | Strong O-H···N Hydrogen Bond |

| B | 178.5 | 2.54 | Anti-periplanar arrangement (sterically allowed) |

| C | -68.9 | 1.88 | Gauche arrangement with O-H···F interaction |

Molecular Electrostatic Potential (MEP) maps are also used to visualize electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. In this compound, the nitrogen atom of the amino group would be an electron-rich (nucleophilic) center, while the carbon atom of the CF₃ group and the acidic proton of the hydroxyl group would be relatively electron-poor.

Furthermore, transition state theory combined with quantum calculations can be used to model reaction pathways, determine activation energies, and predict reaction kinetics and stereochemical outcomes for reactions involving the amino or hydroxyl groups.

Molecular Modeling and Docking Studies (where relevant to potential molecular interactions)

Molecular modeling and docking are essential computational techniques for predicting how a small molecule like 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol might interact with a biological target, such as an enzyme or receptor. The trifluoromethyl group is a highly valued substituent in medicinal chemistry for its ability to enhance binding affinity and improve pharmacokinetic properties like metabolic stability and membrane permeability. nih.govwechemglobal.com

Molecular docking simulations place a ligand into the binding site of a protein and score the potential poses based on intermolecular interactions. For 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, key interactions would likely involve:

Hydrogen Bonding: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors.

Ionic Interactions: The amino group, being basic, can be protonated at physiological pH and form salt bridges with acidic residues like aspartate or glutamate (B1630785).

Lipophilic/Hydrophobic Interactions: The trifluoromethyl and methyl groups can engage in favorable van der Waals and hydrophobic interactions within nonpolar pockets of a binding site. The CF₃ group, despite its polarity, is highly lipophilic and can significantly enhance binding in appropriate cavities. nih.gov

Docking algorithms predict the most stable binding mode and estimate the binding affinity (e.g., in kcal/mol), which can be correlated with experimental measures like the inhibition constant (Ki) or IC₅₀ value.

Structure-Activity Relationship (SAR) studies analyze how modifications to a molecule's structure affect its biological activity. nih.gov The trifluoromethyl group is a key functional moiety in SAR studies for several reasons. wechemglobal.com Its introduction can provide valuable insights into the requirements of a target's binding site.

For example, replacing a methyl group with a trifluoromethyl group can lead to several effects:

Increased Lipophilicity: Enhances membrane permeability and hydrophobic interactions. nih.gov

Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450, which can increase a drug's half-life. nih.gov

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of a nearby amino group, affecting its protonation state and ability to form ionic bonds.

Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a more favorable binding conformation. iris-biotech.de

Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR), can be developed to correlate these computed physicochemical properties with observed biological activity, guiding the design of more potent analogues.

Table 2: Influence of the Trifluoromethyl Group on Key Molecular Properties in SAR

| Property | Effect of CF₃ Substitution (vs. CH₃) | Implication for Molecular Interaction/Activity |

|---|---|---|

| Lipophilicity (LogP) | Increase | Enhanced hydrophobic interactions and membrane permeability. nih.gov |

| Metabolic Stability | Increase | Reduced susceptibility to oxidative degradation, longer biological half-life. nih.gov |

| Acidity of Adjacent O-H | Increase | Stronger hydrogen bond donor capability. |

| Basicity of Proximal N-H₂ | Decrease | Altered pKa, potentially affecting ionic interactions at physiological pH. iris-biotech.de |

Mechanistic Investigations of Synthetic Transformations

Computational chemistry is a valuable tool for investigating the reaction mechanisms of synthetic pathways used to produce complex molecules like β-amino-α-trifluoromethyl alcohols. uzh.ch Common synthetic routes include the nucleophilic trifluoromethylation of α-amino aldehydes or ketones using reagents like the Ruppert-Prakash reagent (TMSCF₃), or the reduction of α-aminoalkyl trifluoromethyl ketones. nih.govmdpi.com

Theoretical calculations can be used to:

Map Reaction Pathways: Identify the lowest energy path from reactants to products, including the structures of all intermediates and transition states.

Explain Stereoselectivity: For chiral molecules, it is crucial to understand why one stereoisomer is formed preferentially. Calculations can determine the activation energies for the transition states leading to different diastereomers, explaining the observed stereochemical outcome. For instance, in the addition of a trifluoromethyl nucleophile to a chiral α-amino aldehyde, computational models can clarify the facial selectivity based on steric and electronic factors of the existing chiral center. nih.gov

Analyze Catalyst Role: In catalyzed reactions, computations can model the interaction of the substrate with the catalyst, revealing how the catalyst lowers the activation energy and controls the reaction's selectivity.

These mechanistic insights are crucial for optimizing reaction conditions, improving yields, and designing more efficient and stereoselective synthetic routes to 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol and related compounds.

Elucidation of Reaction Pathways and Intermediates

Information unavailable in the searched scientific literature.

Future Perspectives and Emerging Research Directions for 4 Amino 1,1,1 Trifluoro 2 Methylbutan 2 Ol

Advancements in Sustainable Synthesis and Green Chemistry Approaches

Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, moving away from traditional methods that may involve harsh reagents or generate significant waste. Key areas of advancement include biocatalysis and the use of renewable feedstocks.

Metabolic engineering presents a transformative approach for producing amino alcohols. For instance, the fermentative production of 4-amino-1-butanol (B41920) from glucose has been successfully demonstrated in engineered Corynebacterium glutamicum. nih.gov A similar strategy could be developed for 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol, leveraging engineered metabolic pathways to convert simple, renewable resources into this high-value chemical. Another sustainable avenue involves the use of engineered enzymes. The synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical, has been achieved using a tailored glutamate (B1630785) dehydrogenase. frontiersin.org This biocatalytic reductive amination pathway could serve as a model for the sustainable production of the target compound.

Further green chemistry principles that could be applied include the use of recyclable chiral auxiliaries to control stereochemistry during synthesis, a technique proven effective in the large-scale preparation of other fluorinated amino acids. mdpi.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Approaches |

|---|---|---|

| Starting Materials | Petrochemical-based | Biomass-derived (e.g., glucose) nih.gov |

| Catalysts | Stoichiometric reagents, heavy metals | Engineered enzymes, whole-cell biocatalysts frontiersin.org |

| Solvents | Volatile organic compounds | Aqueous media, reduced solvent usage durham.ac.uk |

| Waste Generation | Significant byproducts | Minimal waste, biodegradable byproducts |

| Stereocontrol | Chiral pool, resolution | Asymmetric biocatalysis, recyclable auxiliaries mdpi.com |

Exploration of Novel Catalytic Systems for its Transformations

As a versatile building block, the future utility of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol will be enhanced by the discovery of novel catalytic systems that can mediate its transformations into more complex molecules. Research is anticipated to move towards catalysts that offer high selectivity and efficiency for reactions involving its amine and alcohol functional groups.

One emerging area is the development of bifunctional catalysts that can activate multiple sites on the molecule simultaneously. For example, amino-functionalized porphyrins have been investigated as organophotocatalysts, combining amine-based activation with photocatalysis to drive specific reactions. mdpi.com Such systems could be adapted to perform novel asymmetric transformations on the target compound or its derivatives.

Enzyme-mediated synthesis also represents a significant frontier for transformations. chemscene.com The development of specific enzymes, such as transaminases or alcohol dehydrogenases, through directed evolution could enable highly selective modifications of the molecule, such as stereoinversive reactions or selective derivatization, under mild, aqueous conditions.

Table 2: Potential Catalytic Systems and Their Applications

| Catalytic System | Targeted Transformation | Potential Advantage |

|---|---|---|

| Engineered Transaminases | Asymmetric amination/derivatization | High enantioselectivity, mild conditions |

| Bifunctional Organocatalysts | Tandem/cascade reactions | Increased molecular complexity in a single step |

| Organophotocatalysts | Light-driven C-H functionalization | Access to novel chemical reactivity |

| Immobilized Metal Catalysts | Cross-coupling reactions | Catalyst recyclability, process intensification |

Expanded Applications in Materials Science and General Medicinal Chemistry

The unique structural features of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol suggest significant potential for expanded applications in both materials science and medicinal chemistry.

In materials science , the presence of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. This makes the compound an attractive monomer or additive for the creation of advanced polymers and coatings. myskinrecipes.com Future research could explore its incorporation into fluorinated polyamides or polyurethanes to develop materials with enhanced durability for specialized industrial applications.

In medicinal chemistry , the compound serves as a crucial chiral building block. The trifluoromethyl group is a well-established bioisostere for other groups and is known to improve metabolic stability and binding affinity of drug candidates. myskinrecipes.comnih.gov Its amino alcohol structure is a common motif in biologically active molecules. nih.gov Future work will likely involve using this compound to synthesize libraries of novel small molecules for drug discovery programs, targeting a wide range of diseases. The stereoselective synthesis of fluorinated chiral amines is a rapidly developing field, and this compound is an ideal starting point for creating new therapeutic agents with improved bioavailability. nih.gov

Table 3: Potential Applications and Key Structural Contributions

| Field | Potential Application | Role of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol |

|---|---|---|

| Materials Science | High-performance polymers, specialty coatings | Monomer providing thermal stability and chemical resistance myskinrecipes.com |

| Medicinal Chemistry | Novel enzyme inhibitors, CNS agents | Chiral scaffold with enhanced metabolic stability myskinrecipes.comnih.gov |

| Agrochemicals | Development of new pesticides/herbicides | Building block to increase efficacy and selectivity myskinrecipes.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol are well-suited for integration with modern automation and flow chemistry technologies. These platforms offer significant advantages in terms of safety, reproducibility, and throughput.

Flow chemistry is particularly beneficial for fluorination reactions, which can involve hazardous reagents. durham.ac.uk Continuous-flow reactors enhance heat transfer and mixing, providing precise control over reaction conditions and improving safety. durham.ac.uk This technology also allows for the telescoping of reaction sequences, where the crude product from one step is directly used in the next, minimizing waste and purification efforts. durham.ac.uk

Automated synthesis platforms can accelerate the exploration of this compound's chemical space. nih.gov By combining robotic liquid handlers with modular reaction and purification units, researchers can rapidly generate libraries of derivatives for screening in medicinal chemistry or materials science. researchgate.netsynplechem.com These automated systems can perform multi-step reactions and can be integrated with artificial intelligence for algorithmic prediction of reaction outcomes and optimization. synplechem.com The combination of flow synthesis with solid-phase techniques in an automated platform has already been demonstrated for the production of complex drug molecules and their analogues. nih.gov

Table 4: Advantages of Integrating Modern Synthesis Platforms

| Technology | Key Advantage | Relevance to 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol |

|---|---|---|

| Flow Chemistry | Enhanced safety and control, process intensification | Safer handling of fluorinating agents, efficient production durham.ac.uk |

| Automated Synthesis | High-throughput screening, rapid optimization | Fast generation of derivative libraries for drug discovery researchgate.netsynplechem.com |

| Integrated Platforms | Seamless synthesis, purification, and analysis | On-demand synthesis of the compound and its analogues nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol, and how can reaction yields be improved?

- Methodological Answer : The synthesis of amino-alcohol derivatives often involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., 2-amino-1-butanol) are synthesized via hydrazine hydrate reflux with esters under anhydrous conditions . For trifluoromethyl-containing analogs, fluorination steps using reagents like SF₄ or Ruppert–Prakash reagents may be critical. Optimization can include temperature control (e.g., reflux at 80°C for 12 hours) and inert gas purging to stabilize reactive intermediates . Yield improvement strategies may involve catalytic systems (e.g., Lewis acids) or solvent selection (polar aprotic solvents like DMF).

Q. How can the purity and structural integrity of 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm trifluoromethyl group integrity and amino-alcohol stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical MW: ~175.12 g/mol) and isotopic patterns .

- Chromatography : HPLC with UV/RI detection to assess purity (>96% as per similar compounds ).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the amino and trifluoromethyl groups. Stability studies under varying conditions (e.g., humidity, light) should be conducted using accelerated degradation protocols .

Advanced Research Questions

Q. How can crystallographic data for 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol be refined when encountering twinning or weak diffraction patterns?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to handle twinned crystals. For weak data, apply high-resolution refinement (e.g., 0.8 Å resolution) and leverage hydrogen-bonding restraints. Software like Olex2 or Coot can assist in model building and validation .

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic/nucleophilic sites. Molecular dynamics simulations may predict solvation effects on reactivity. Tools like Gaussian or ORCA are recommended, with validation against experimental kinetic data .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Methodological Answer : Re-examine sample preparation for solvent purity and concentration effects. Compare with fluorinated analogs (e.g., 3-benzoyl-1,1,1-trifluoroacetone ) to identify environmental influences. Variable-temperature NMR can reveal dynamic processes (e.g., rotational barriers) affecting shifts.

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during functionalization of the amino group?

- Methodological Answer : Protect the amino group with Boc or Fmoc groups prior to derivatization. Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation. For example, tert-butyl carbamate (Boc) protection is reversible under acidic conditions and minimizes unwanted nucleophilic attacks .

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.